molecular formula C13H20N2O2 B8567493 8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No. B8567493
M. Wt: 236.31 g/mol
InChI Key: PBAVRHZEIQSWLN-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

Pyrrolidine (22.5 ml, 0.306 mol), cyclohexane-1,4-dione monoethylene ketal (10.0 g, 0.064 mol) and potassium cyanide (10.0 g, 0.15 mol) was added to a mixture of 4 N hydrochloric acid (17 ml) and methanol (10 ml), while cooling with ice. The mixture was stirred at room temperature for 74 h and then, after addition of water (80 ml), extracted with diethyl ether (4×70 ml). After concentration, the residue was taken up in methylene chloride (70 ml) and the mixture was dried with magnesium sulfate overnight. The organic phase was concentrated and 8-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile was obtained as a white solid with a melting point of 65-67° C. in a yield of 68% (10.2 g).
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]1[O:16][C:9]2([CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]2)[O:8][CH2:7]1.[C-:17]#[N:18].[K+].Cl>O.CO>[N:1]1([C:12]2([C:17]#[N:18])[CH2:13][CH2:14][C:9]3([O:16][CH2:6][CH2:7][O:8]3)[CH2:10][CH2:11]2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
22.5 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
10 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
10 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
17 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 74 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×70 ml)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried with magnesium sulfate overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated

Outcomes

Product
Details
Reaction Time
74 h
Name
Type
product
Smiles
N1(CCCC1)C1(CCC2(OCCO2)CC1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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